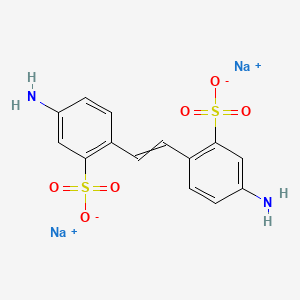

4,4'-diaminostilbene-2,2'-disulfonic acid disodium salt

Cat. No. B8498666

M. Wt: 414.4 g/mol

InChI Key: YAKFHPREDNNSFX-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US03951960

Procedure details

are known compounds which have valuable properties as fluorescent optical bleaching agents in detergent compositions for the laundering of textile goods. The preparation of these compounds is ordinarily carried out as follows. One molecular proportion of disodium 4,4'-diaminostilbene-2,2'-disulfonate is condensed with two molecular proportions of cyanuric chloride at low temperature (0°-5° C.); then, in the case of the compound of Formula I, one molecular proportion of the resulting disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate is aminated with two molecular proportions of aniline or morpholine at approximately 50° C.; and one molecular proportion of the resulting product, that is, disodium 4,4'-bis(4-chloro-6-anilino-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate or disodium 4,4'-bis-(4-chloro-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbene disulfonate is aminated at 95°-100° C. with two molecular proportions of either morpholine or aniline, respectively, to produce disodium 4,4'-bis(4-anilino-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate. In the case of the compound of Formula II, the intermediate disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-disulfonate is interacted with aniline at a somewhat higher temperature (usually in the range 30°-100° C.) to replace the four chloro substituents with four anilino groups. In each of these steps, sufficient alkali is added to the reaction mixture to keep it substantially neutral during the reaction.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

disodium 4,4'-bis(4-chloro-6-anilino-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

disodium 4,4'-bis-(4-chloro-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbene disulfonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:3]=[C:4]([S:21]([O-:24])(=[O:23])=[O:22])[C:5]([CH:8]=[CH:9][C:10]2[C:11]([S:17]([O-:20])(=[O:19])=[O:18])=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=2)=[CH:6][CH:7]=1.[Na+:25].[Na+].N1C(Cl)=NC(Cl)=NC=1Cl.ClC1N=C(Cl)N=C(NC2C=C(S([O-])(=O)=O)C(C=C[C:53]3[C:54](S([O-])(=O)=O)=[CH:55][C:56]([NH:59][C:60]4[N:65]=[C:64](Cl)[N:63]=[C:62](Cl)[N:61]=4)=[CH:57][CH:58]=3)=CC=2)N=1.[Na+].[Na+].NC1C=CC=CC=1.[NH:85]1[CH2:90][CH2:89][O:88][CH2:87][CH2:86]1.ClC1N=C(NC2C=CC=CC=2)N=C(NC2C=C(S([O-])(=O)=O)C(C=CC3C(S([O-])(=O)=O)=CC(NC4N=C(Cl)N=C(NC5C=CC=CC=5)N=4)=CC=3)=CC=2)N=1.[Na+].[Na+].Cl[C:146]1[N:151]=[C:150]([N:152]2[CH2:157][CH2:156][O:155][CH2:154][CH2:153]2)[N:149]=[C:148]([NH:158][C:159]2[CH:160]=[C:161](S([O-])(=O)=O)[C:162](C=CC3C(S([O-])(=O)=O)=CC(NC4N=C(Cl)N=C(N5CCOCC5)N=4)=CC=3)=[CH:163][CH:164]=2)[N:147]=1.[Na+].[Na+]>>[NH:158]([C:148]1[N:149]=[C:150]([N:152]2[CH2:157][CH2:156][O:155][CH2:154][CH2:153]2)[N:151]=[C:146]([NH:1][C:2]2[CH:3]=[C:4]([S:21]([O-:24])(=[O:23])=[O:22])[C:5]([CH:8]=[CH:9][C:10]3[C:11]([S:17]([O-:20])(=[O:19])=[O:18])=[CH:12][C:13]([NH:16][C:62]4[N:61]=[C:60]([NH:59][C:56]5[CH:57]=[CH:58][CH:53]=[CH:54][CH:55]=5)[N:65]=[C:64]([N:85]5[CH2:90][CH2:89][O:88][CH2:87][CH2:86]5)[N:63]=4)=[CH:14][CH:15]=3)=[CH:6][CH:7]=2)[N:147]=1)[C:159]1[CH:164]=[CH:163][CH:162]=[CH:161][CH:160]=1.[Na+:25].[Na+:25] |f:0.1.2,4.5.6,9.10.11,12.13.14,15.16.17|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(Cl)N=C(Cl)N=C1Cl

|

Step Three

|

Name

|

disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC(=NC(=N1)Cl)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

Step Five

|

Name

|

disodium 4,4'-bis(4-chloro-6-anilino-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC(=NC(=N1)NC1=CC=CC=C1)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)Cl)NC1=CC=CC=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

|

Step Six

|

Name

|

disodium 4,4'-bis-(4-chloro-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbene disulfonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC(=NC(=N1)N1CCOCC1)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)Cl)N1CCOCC1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The preparation of these compounds

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(C1=CC=CC=C1)C1=NC(=NC(=N1)N1CCOCC1)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)NC1=CC=CC=C1)N1CCOCC1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US03951960

Procedure details

are known compounds which have valuable properties as fluorescent optical bleaching agents in detergent compositions for the laundering of textile goods. The preparation of these compounds is ordinarily carried out as follows. One molecular proportion of disodium 4,4'-diaminostilbene-2,2'-disulfonate is condensed with two molecular proportions of cyanuric chloride at low temperature (0°-5° C.); then, in the case of the compound of Formula I, one molecular proportion of the resulting disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate is aminated with two molecular proportions of aniline or morpholine at approximately 50° C.; and one molecular proportion of the resulting product, that is, disodium 4,4'-bis(4-chloro-6-anilino-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate or disodium 4,4'-bis-(4-chloro-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbene disulfonate is aminated at 95°-100° C. with two molecular proportions of either morpholine or aniline, respectively, to produce disodium 4,4'-bis(4-anilino-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate. In the case of the compound of Formula II, the intermediate disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-disulfonate is interacted with aniline at a somewhat higher temperature (usually in the range 30°-100° C.) to replace the four chloro substituents with four anilino groups. In each of these steps, sufficient alkali is added to the reaction mixture to keep it substantially neutral during the reaction.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

disodium 4,4'-bis(4-chloro-6-anilino-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

disodium 4,4'-bis-(4-chloro-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbene disulfonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:3]=[C:4]([S:21]([O-:24])(=[O:23])=[O:22])[C:5]([CH:8]=[CH:9][C:10]2[C:11]([S:17]([O-:20])(=[O:19])=[O:18])=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=2)=[CH:6][CH:7]=1.[Na+:25].[Na+].N1C(Cl)=NC(Cl)=NC=1Cl.ClC1N=C(Cl)N=C(NC2C=C(S([O-])(=O)=O)C(C=C[C:53]3[C:54](S([O-])(=O)=O)=[CH:55][C:56]([NH:59][C:60]4[N:65]=[C:64](Cl)[N:63]=[C:62](Cl)[N:61]=4)=[CH:57][CH:58]=3)=CC=2)N=1.[Na+].[Na+].NC1C=CC=CC=1.[NH:85]1[CH2:90][CH2:89][O:88][CH2:87][CH2:86]1.ClC1N=C(NC2C=CC=CC=2)N=C(NC2C=C(S([O-])(=O)=O)C(C=CC3C(S([O-])(=O)=O)=CC(NC4N=C(Cl)N=C(NC5C=CC=CC=5)N=4)=CC=3)=CC=2)N=1.[Na+].[Na+].Cl[C:146]1[N:151]=[C:150]([N:152]2[CH2:157][CH2:156][O:155][CH2:154][CH2:153]2)[N:149]=[C:148]([NH:158][C:159]2[CH:160]=[C:161](S([O-])(=O)=O)[C:162](C=CC3C(S([O-])(=O)=O)=CC(NC4N=C(Cl)N=C(N5CCOCC5)N=4)=CC=3)=[CH:163][CH:164]=2)[N:147]=1.[Na+].[Na+]>>[NH:158]([C:148]1[N:149]=[C:150]([N:152]2[CH2:157][CH2:156][O:155][CH2:154][CH2:153]2)[N:151]=[C:146]([NH:1][C:2]2[CH:3]=[C:4]([S:21]([O-:24])(=[O:23])=[O:22])[C:5]([CH:8]=[CH:9][C:10]3[C:11]([S:17]([O-:20])(=[O:19])=[O:18])=[CH:12][C:13]([NH:16][C:62]4[N:61]=[C:60]([NH:59][C:56]5[CH:57]=[CH:58][CH:53]=[CH:54][CH:55]=5)[N:65]=[C:64]([N:85]5[CH2:90][CH2:89][O:88][CH2:87][CH2:86]5)[N:63]=4)=[CH:14][CH:15]=3)=[CH:6][CH:7]=2)[N:147]=1)[C:159]1[CH:164]=[CH:163][CH:162]=[CH:161][CH:160]=1.[Na+:25].[Na+:25] |f:0.1.2,4.5.6,9.10.11,12.13.14,15.16.17|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(Cl)N=C(Cl)N=C1Cl

|

Step Three

|

Name

|

disodium 4,4'-bis(4,6-dichloro-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC(=NC(=N1)Cl)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

Step Five

|

Name

|

disodium 4,4'-bis(4-chloro-6-anilino-s-triazin-2-ylamino)-2,2'-stilbenedisulfonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC(=NC(=N1)NC1=CC=CC=C1)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)Cl)NC1=CC=CC=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

|

Step Six

|

Name

|

disodium 4,4'-bis-(4-chloro-6-morpholino-s-triazin-2-ylamino)-2,2'-stilbene disulfonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC(=NC(=N1)N1CCOCC1)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)Cl)N1CCOCC1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCOCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The preparation of these compounds

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(C1=CC=CC=C1)C1=NC(=NC(=N1)N1CCOCC1)NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)NC1=NC(=NC(=N1)NC1=CC=CC=C1)N1CCOCC1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |